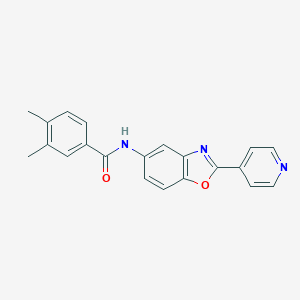![molecular formula C20H24N2O3 B278590 N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)
N-[3-(butanoylamino)phenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(butanoylamino)phenyl]-4-propoxybenzamide (BPPB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPB belongs to the class of small molecules that act as allosteric modulators of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in various tissues, including the central and peripheral nervous systems, skin, and gastrointestinal tract. TRPV1 is involved in a range of physiological and pathological processes, including pain perception, inflammation, and cancer.
Mécanisme D'action
N-[3-(butanoylamino)phenyl]-4-propoxybenzamide acts as an allosteric modulator of TRPV1 by binding to a site distinct from the channel pore. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide enhances the sensitivity of TRPV1 to its endogenous ligands, such as capsaicin and heat, resulting in increased channel activity and calcium influx. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide also causes a shift in the voltage dependence of TRPV1 activation, leading to the opening of the channel at lower temperatures and membrane potentials.
Biochemical and Physiological Effects:
N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has been shown to have various biochemical and physiological effects, including the modulation of TRPV1 activity, the inhibition of pro-inflammatory cytokine and chemokine production, and the regulation of cancer cell proliferation and invasion. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has also been found to have analgesic effects in animal models of acute and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its ability to modulate TRPV1 activity without causing channel desensitization, and its potential to be used as a tool compound for studying TRPV1 function. However, N-[3-(butanoylamino)phenyl]-4-propoxybenzamide also has limitations, including its low solubility in aqueous solutions, its potential to cause off-target effects, and the need for further optimization of its pharmacokinetic properties for clinical use.
Orientations Futures
There are several future directions for the study of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide, including the development of more potent and selective TRPV1 modulators, the investigation of the role of TRPV1 in various disease conditions, and the optimization of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide's pharmacokinetic properties for clinical use. Further studies are also needed to elucidate the molecular mechanisms underlying N-[3-(butanoylamino)phenyl]-4-propoxybenzamide's effects on TRPV1 and its potential therapeutic applications in various disease conditions.
Méthodes De Synthèse
The synthesis of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide involves a multi-step process that starts with the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobutyric acid to produce N-(4-propoxybenzoyl)-3-aminobutyric acid, which is subsequently coupled with 3-aminophenol to yield N-[3-(butanoylamino)phenyl]-4-propoxybenzamide. The purity and yield of N-[3-(butanoylamino)phenyl]-4-propoxybenzamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including pain, inflammation, and cancer. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has been shown to modulate TRPV1 activity and reduce pain perception in animal models of acute and chronic pain. N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[3-(butanoylamino)phenyl]-4-propoxybenzamide has been investigated for its potential anti-cancer properties, as TRPV1 has been implicated in the regulation of cancer cell proliferation, invasion, and metastasis.
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[3-(butanoylamino)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-6-19(23)21-16-7-5-8-17(14-16)22-20(24)15-9-11-18(12-10-15)25-13-4-2/h5,7-12,14H,3-4,6,13H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
YRNAXSQISGXKHG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCCC |
SMILES canonique |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)


![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)
